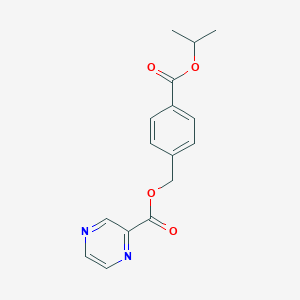
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods, and its application in scientific research has been investigated.
Mecanismo De Acción
The mechanism of action of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to induce cell death in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce cell death in cancer cells, leading to a reduction in tumor growth. Additionally, it has been shown to have antibacterial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate in lab experiments is its high purity and yield. Additionally, it has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate in scientific research. One of the potential directions is in the development of new anti-inflammatory and pain-relieving drugs. Additionally, it could be used in the development of new anti-cancer agents and antibiotics. Further research is needed to fully understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has attracted significant attention in scientific research. Its synthesis method has been optimized, and its application in scientific research has been investigated. It has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. Its advantages and limitations for lab experiments have been discussed, and several future directions for its use in scientific research have been identified. Further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been achieved using different methods. One of the commonly used methods involves the reaction of 2-pyrazinecarboxylic acid with 4-(chloromethyl)benzoic acid, followed by the reaction of the resulting compound with isopropyl chloroformate. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been used in various scientific research applications. One of the significant applications is in the development of new drug molecules. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used in the development of new antibiotics and antiviral agents.
Propiedades
Nombre del producto |
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
(4-propan-2-yloxycarbonylphenyl)methyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-11(2)22-15(19)13-5-3-12(4-6-13)10-21-16(20)14-9-17-7-8-18-14/h3-9,11H,10H2,1-2H3 |
Clave InChI |
PPEGADUHZHQJMY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2 |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
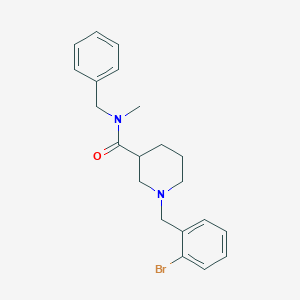
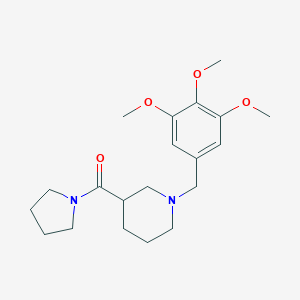
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)
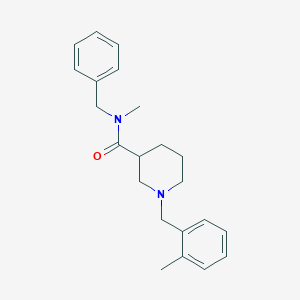
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
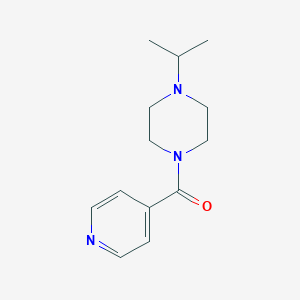
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
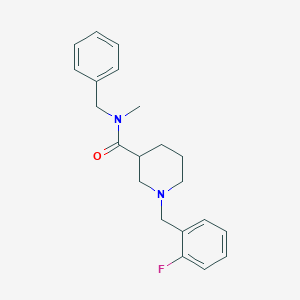
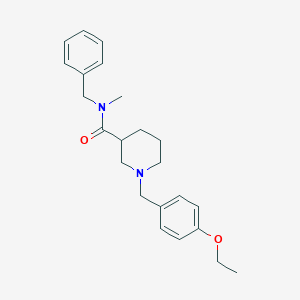
![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)